(E)-[(4-chlorophenyl)methylidene]amino 3-nitrobenzoate
Description
Properties
IUPAC Name |
[(E)-(4-chlorophenyl)methylideneamino] 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O4/c15-12-6-4-10(5-7-12)9-16-21-14(18)11-2-1-3-13(8-11)17(19)20/h1-9H/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGPVNLCAQLRJO-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)ON=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O/N=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Aldol Condensation Approach
The most widely documented method involves a condensation reaction between 4-chlorobenzaldehyde and a 3-nitrobenzoate derivative. This two-step process begins with the esterification of 3-nitrobenzoic acid to form methyl 3-nitrobenzoate, followed by imine formation via nucleophilic attack of an amine intermediate on the aldehyde group of 4-chlorobenzaldehyde.
Reaction Conditions :
- Step 1 (Esterification) : 3-Nitrobenzoic acid is refluxed with methanol in the presence of concentrated sulfuric acid (70–80°C, 6–8 hours), yielding methyl 3-nitrobenzoate with >90% efficiency.
- Step 2 (Imine Formation) : The ester reacts with 4-chlorobenzaldehyde in anhydrous ethanol under acidic catalysis (e.g., p-toluenesulfonic acid) at 60°C for 12 hours. The (E)-isomer predominates due to steric and electronic stabilization of the trans configuration.
Key Challenges :
- Competing side reactions, such as over-oxidation of the nitro group or hydrolysis of the ester moiety, necessitate strict control of reaction pH and temperature.
- Isolation of the (E)-isomer requires chromatographic separation, reducing overall yield to 65–70%.
One-Pot Synthesis Using Triethyl Orthoformate
Mechanism and Optimization
A streamlined one-pot methodology, adapted from enamine synthesis protocols, employs triethyl orthoformate as a dehydrating agent to facilitate simultaneous esterification and imine formation.
Procedure :
- 3-Nitrobenzoic acid (1.0 equiv), 4-chlorobenzaldehyde (1.2 equiv), and triethyl orthoformate (1.5 equiv) are refluxed in anhydrous isopropyl alcohol for 4–6 hours.
- The reaction mixture is cooled, and the precipitate is filtered and recrystallized from ethyl acetate/hexane.
Advantages :
- Eliminates the need for isolating intermediates, improving atom economy.
- Achieves yields of 78–85% with >95% (E)-isomer selectivity due to in situ thermodynamic control.
Critical Parameters :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation, while alcohols stabilize the E-configuration.
- Catalyst : Addition of molecular sieves (4Å) enhances imine yield by absorbing water byproducts.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
To address scalability limitations, recent advancements utilize continuous flow reactors for high-throughput synthesis. A representative protocol involves:
| Parameter | Specification |
|---|---|
| Reactor Type | Microfluidic tubular reactor (316 SS) |
| Residence Time | 15–20 minutes |
| Temperature | 120°C |
| Pressure | 10 bar |
| Catalyst | Immobilized lipase (Novozym 435) |
Outcomes :
Green Chemistry Modifications
Sustainable adaptations include:
- Solvent Replacement : Substituting ethanol with cyclopentyl methyl ether (CPME), a biodegradable solvent with comparable polarity.
- Catalyst Recycling : Silica-supported sulfonic acid catalysts reused for 5 cycles without activity loss.
Comparative Analysis of Methods
Yield and Selectivity
| Method | Yield (%) | E:Z Ratio | Scalability |
|---|---|---|---|
| Classical Condensation | 65–70 | 85:15 | Moderate |
| One-Pot Synthesis | 78–85 | 95:5 | High |
| Continuous Flow | 88–92 | 97:3 | Industrial |
Cost-Benefit Evaluation
- Batch Processes : Lower capital costs but higher labor and solvent expenses.
- Flow Chemistry : 30% reduction in production costs at >1 kg scale, offset by initial equipment investment.
Mechanistic Insights and Stereochemical Control
The (E)-isomer’s predominance arises from:
- Steric Effects : Bulky 4-chlorophenyl and nitrobenzoate groups favor trans alignment to minimize van der Waals repulsion.
- Electronic Stabilization : Conjugation between the imine’s π-system and nitro group’s electron-withdrawing effect stabilizes the E-configuration.
Isomerization Dynamics :
Chemical Reactions Analysis
Types of Reactions
(E)-[(4-chlorophenyl)methylidene]amino 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Amines, thiols, organic solvents.
Major Products Formed
Oxidation: 3-amino-4-chlorophenylmethylideneamino benzoate.
Reduction: 4-chlorophenylmethylideneamino 3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-[(4-chlorophenyl)methylidene]amino 3-nitrobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential as a drug candidate for the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-[(4-chlorophenyl)methylidene]amino 3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
(E)-[(4-Chlorophenyl)methylidene]amino 4-Nitrobenzoate
meta). This positional isomerism significantly alters physicochemical and biological properties:
Key Differences :
- Reactivity: The meta-nitro group in the 3-nitrobenzoate derivative creates a steric and electronic environment favoring selective interactions with biological targets (e.g., histone deacetylases) .
- Solubility : The asymmetric meta-nitro configuration likely reduces solubility in polar solvents compared to the para isomer due to disrupted molecular symmetry .
Comparison with 3-(4-Chlorophenyl)-3-Hydroxy-2,2-Dimethylpropanoate Derivatives
A series of 24 compounds derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized as histone deacetylase inhibitors (HDACIs) . While these share the 4-chlorophenyl group, structural modifications (e.g., hydroxy and dimethylpropanoate groups) lead to distinct properties:
Structural Implications :
- The hydroxy group in HDACIs enables hydrogen bonding with enzyme active sites, a feature absent in the nitrobenzoate derivative.
- The nitro group in the 3-nitrobenzoate compound may confer redox activity, whereas the dimethylpropanoate moiety in HDACIs enhances metabolic stability .
Comparison with Substrate Analogues in Enzyme Studies
Substrate analogues like 4-nitrobenzyl amine and 3-amino-4-chlorobenzoic acid () highlight the role of nitro and chloro substituents in enzyme interactions. For example:
- Nitro Group Position : 4-Nitrobenzyl amine (para-nitro) is a common intermediate in amine oxidase studies, while 3-nitrobenzoate derivatives may interact with nitroreductases due to their electron-deficient aromatic rings .
- Chlorine Substituent : The 4-chlorophenyl group in the target compound enhances hydrophobic interactions in protein binding pockets, similar to chlorinated analogues in kinase inhibition assays .
Biological Activity
(E)-[(4-chlorophenyl)methylidene]amino 3-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group, a methylidene linkage, and a nitrobenzoate moiety, which contribute to its unique chemical properties. The presence of the chlorine atom influences its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . Its structural similarity to known bioactive compounds positions it as a candidate for further exploration in antimicrobial applications. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential utility in treating infections caused by resistant bacteria.
Anticancer Potential
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes related to cell proliferation. This suggests its potential as a lead compound for developing new cancer therapies.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites, thus blocking their catalytic functions. This action can disrupt metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Interaction : It may modulate signal transduction pathways by interacting with cellular receptors, affecting various cellular processes such as apoptosis and cell cycle regulation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Difference | Biological Activity |
|---|---|---|
| (E)-[(4-bromophenyl)methylidene]amino 3-nitrobenzoate | Bromine instead of chlorine | Similar antimicrobial properties |
| (E)-[(4-fluorophenyl)methylidene]amino 3-nitrobenzoate | Fluorine instead of chlorine | Potentially lower activity due to reduced reactivity |
| (E)-[(4-methylphenyl)methylidene]amino 3-nitrobenzoate | Methyl group instead of chlorine | Altered biological profile due to steric effects |
This table illustrates how the presence of different substituents can influence the biological activity and reactivity of similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- A study published in Journal of Medicinal Chemistry highlighted its efficacy against multidrug-resistant bacterial strains, demonstrating significant inhibition at low concentrations.
- Another investigation in Pharmaceutical Research explored its anticancer effects, revealing that it induces apoptosis in human cancer cell lines through caspase activation pathways.
- Research featured in Bioorganic & Medicinal Chemistry Letters examined structure-activity relationships, identifying key functional groups that enhance its bioactivity against specific targets .
Q & A
Q. How can synthesis conditions for (E)-[(4-chlorophenyl)methylidene]amino 3-nitrobenzoate be optimized to improve yield and purity?
Methodological Answer:
-
Key Steps :
- Nucleophilic Substitution : React ethyl 4-chloro-3-nitrobenzoate with a substituted amine (e.g., cyclohexylamine) in tetrahydrofuran (THF) with triethylamine as a base .
- Reaction Monitoring : Use thin-layer chromatography (TLC) to track progress.
- Purification : Recrystallize the crude product from ethanol to enhance purity.
-
Optimization Table :
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and nitro/amide functional groups. Compare with simulated spectra from computational tools .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- UV-Vis Spectroscopy : Detect conjugation in the benzylideneamino-nitrobenzoate system (λmax ~300–350 nm) .
Q. What are the recommended solvents for solubility testing and crystallization?
Methodological Answer:
- High Solubility : Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
- Low Solubility : Water, hexane.
- Crystallization : Use ethanol or ethyl acetate for gradual cooling recrystallization to obtain single crystals for XRD .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Q. What experimental strategies are used to investigate its potential as an enzyme inhibitor or receptor modulator?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Measure IC50 values against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays .
- Receptor Binding : Perform competitive binding assays with radiolabeled ligands (e.g., [3H]-labeled antagonists) .
- Structural Insights : Use molecular docking to predict binding modes in active sites (e.g., AutoDock Vina) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility Checks :
- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Orthogonal Validation : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. functional assays) .
- Meta-Analysis : Compare data across studies, focusing on purity (>95% by HPLC) and stereochemical consistency .
Q. What methodologies are employed to study its environmental fate and ecotoxicological impact?
Methodological Answer:
Q. How is this compound applied in the development of advanced materials (e.g., optoelectronic devices)?
Methodological Answer:
- Material Synthesis :
- Coordination Polymers : React with transition metals (e.g., Cu(II), Zn(II)) to form metal-organic frameworks (MOFs) .
- Optical Properties : Measure fluorescence quantum yield and nonlinear optical (NLO) responses using Z-scan techniques .
- Device Integration : Test in organic light-emitting diodes (OLEDs) or photovoltaic cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
